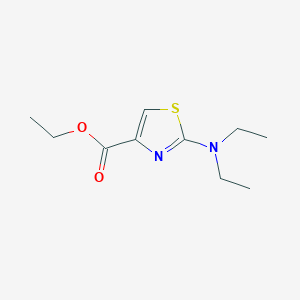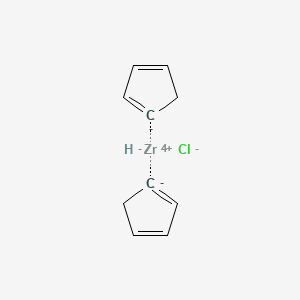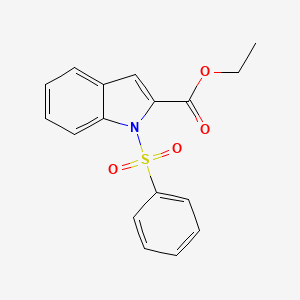
Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate
概要
説明
Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a phenylsulfonyl group attached to the indole ring, along with an ethyl ester functional group at the 2-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate typically involves the reaction of indole-2-carboxylic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using ethanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions: Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur at the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The indole ring structure allows for interactions with various biological macromolecules, contributing to its diverse biological effects .
類似化合物との比較
- 1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid ethyl ester
- 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid methyl ester
- 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid propyl ester
Comparison: Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl or propyl counterparts. The position of the phenylsulfonyl group on the indole ring also plays a crucial role in determining the compound’s chemical and biological properties .
特性
分子式 |
C17H15NO4S |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
ethyl 1-(benzenesulfonyl)indole-2-carboxylate |
InChI |
InChI=1S/C17H15NO4S/c1-2-22-17(19)16-12-13-8-6-7-11-15(13)18(16)23(20,21)14-9-4-3-5-10-14/h3-12H,2H2,1H3 |
InChIキー |
GOOXLJLBPRDYSB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

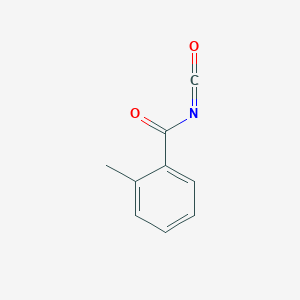
![3-({[3-Methyl-4-(propan-2-yl)phenoxy]acetyl}amino)benzoic acid](/img/structure/B8762737.png)

![4-[3-(4-Aminophenyl)quinoxalin-2-yl]aniline](/img/structure/B8762754.png)

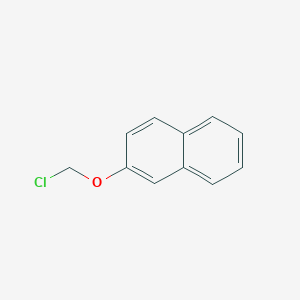
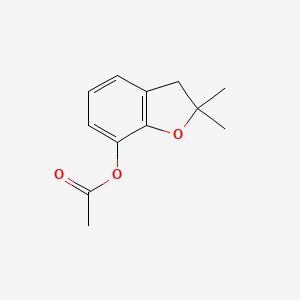
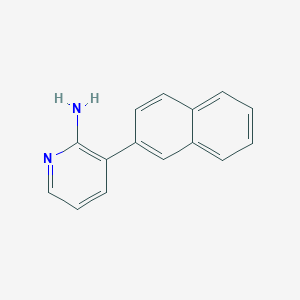
![5,6-dimethoxybenzo[d]thiazol-2(3H)-one](/img/structure/B8762792.png)

